Alfentanil hydrochloride monohydrate

Descripción general

Descripción

El hidrocloruro de alfentanilo es un analgésico opioide sintético potente de acción corta y un derivado anestésico del fentanilo. Se utiliza principalmente para inducir y mantener la anestesia, así como para proporcionar analgesia durante los procedimientos quirúrgicos. El hidrocloruro de alfentanilo es conocido por su rápido inicio de acción y su corta duración, lo que lo hace adecuado para procedimientos que requieren un manejo rápido y controlado del dolor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de hidrocloruro de alfentanilo implica varios pasos, comenzando con los compuestos precursores. Una ruta sintética común incluye la reacción de 4-anilidopiperidina con 4-cloroacetoacetato de etilo, seguida de ciclización y reacciones posteriores para introducir el anillo tetrazol. El producto final se convierte entonces en su forma de sal de hidrocloruro .

Métodos de producción industrial

La producción industrial de hidrocloruro de alfentanilo normalmente implica la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto incluye controlar las condiciones de reacción, como la temperatura, la presión y el pH, así como el uso de reactivos y disolventes de alta pureza. El producto final se somete a rigurosas medidas de control de calidad para garantizar su seguridad y eficacia para el uso médico .

Análisis de las reacciones químicas

Tipos de reacciones

El hidrocloruro de alfentanilo sufre varias reacciones químicas, entre ellas:

Oxidación: El alfentanilo puede oxidarse en condiciones específicas para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para obtener los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y análogos del alfentanilo, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Aplicaciones de la investigación científica

El hidrocloruro de alfentanilo tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Química: Se utiliza como compuesto de referencia en la síntesis y el estudio de análogos de los opioides.

Biología: Se emplea en la investigación de los receptores opioides y su papel en la modulación del dolor.

Medicina: Se investiga su eficacia y seguridad en diversos entornos clínicos, como la anestesia y el control del dolor.

Industria: Se utiliza en el desarrollo de nuevos fármacos analgésicos y anestésicos

Análisis De Reacciones Químicas

Types of Reactions

Alfentanil hydrochloride undergoes various chemical reactions, including:

Oxidation: Alfentanil can be oxidized under specific conditions to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of analogs and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various metabolites and analogs of alfentanil, which may have different pharmacological properties and applications .

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Mechanism of Action : Alfentanil acts as a mu-opioid receptor agonist, leading to analgesia and sedation. It has a rapid onset of action due to its low lipid solubility and high plasma protein binding (approximately 92%) .

- Pharmacokinetics : The drug has a short half-life (90-111 minutes) and a small volume of distribution (0.4–1 L/kg), which allows for quick recovery after administration .

Clinical Applications

-

General Anesthesia :

- Induction Agent : Alfentanil is often used as a primary anesthetic agent during the induction of anesthesia for surgeries requiring endotracheal intubation and mechanical ventilation .

- Maintenance of Anesthesia : It can be administered via continuous infusion during procedures, especially when combined with nitrous oxide/oxygen .

- Monitored Anesthesia Care (MAC) :

- Pain Management :

Dosage and Administration

- The dosage of alfentanil must be individualized based on factors such as patient age, weight, physical status, and the type of surgical procedure. Typical infusion concentrations range from 25 mcg/mL to 80 mcg/mL .

- Continuous monitoring is essential due to the risks associated with opioid use, including respiratory depression and potential for addiction or misuse .

Safety Profile

Alfentanil has been associated with several adverse effects, which are important to consider during its use:

- Common Adverse Reactions : Nausea (17%), vomiting (14%), respiratory depression (8.6%), bradycardia (5.4%), and muscle rigidity (3.1%) are among the most frequently reported side effects .

- Warnings : The use of alfentanil carries serious risks including life-threatening respiratory depression, especially when combined with other CNS depressants or in patients with pre-existing respiratory conditions .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of alfentanil:

- A study involving 1157 subjects demonstrated that alfentanil effectively provided analgesia during surgical procedures with a favorable safety profile when administered by trained professionals .

- Another trial highlighted its rapid onset and short duration of action, making it suitable for outpatient procedures where quick recovery is desired .

Comparative Analysis with Other Opioids

| Feature | Alfentanil | Fentanyl | Sufentanil |

|---|---|---|---|

| Onset of Action | Rapid | Rapid | Rapid |

| Duration of Action | Short | Moderate | Long |

| Volume of Distribution | Low (0.4–1 L/kg) | Higher (4.21 L/kg) | Moderate |

| Plasma Protein Binding | ~92% | ~80% | ~93% |

Mecanismo De Acción

El hidrocloruro de alfentanilo ejerce sus efectos uniéndose a los receptores opioides, principalmente los receptores mu-opioides, en el sistema nervioso central. Esta unión inhibe la transmisión de las señales del dolor y produce analgesia y sedación. La activación de estos receptores también conduce a otros efectos, como la depresión respiratoria y la euforia .

Comparación Con Compuestos Similares

Compuestos similares

Fentanilo: Un opioide sintético potente con una duración de acción más larga en comparación con el alfentanilo.

Sufentanilo: Un análogo del fentanilo con mayor potencia y duración de acción más larga.

Remifentanilo: Un opioide de acción corta similar al alfentanilo, pero con una duración de acción aún más corta.

Singularidad del hidrocloruro de alfentanilo

El hidrocloruro de alfentanilo es único debido a su rápido inicio y su corta duración de acción, lo que lo hace particularmente útil para procedimientos quirúrgicos cortos y situaciones que requieren una rápida recuperación. Sus propiedades farmacocinéticas permiten un control preciso de la anestesia y la analgesia, reduciendo el riesgo de sedación prolongada y depresión respiratoria .

Actividad Biológica

Alfentanil hydrochloride monohydrate is a potent synthetic opioid analgesic, primarily used in anesthesia for its rapid onset and short duration of action. This article delves into its biological activity, mechanisms, clinical applications, and relevant research findings.

Chemical and Pharmacological Profile

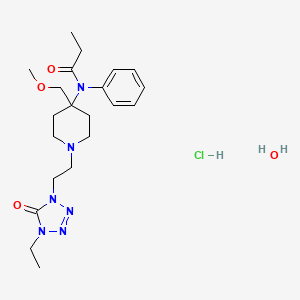

- Chemical Structure : Alfentanil is an analogue of fentanyl, with a molecular formula of and a molar mass of approximately 416.526 g/mol.

- Mechanism of Action : As an agonist at the μ-opioid receptor, alfentanil binds to these receptors in the central nervous system (CNS), leading to analgesia and sedation. The binding activates G-proteins, inhibiting adenylate cyclase and leading to decreased cAMP levels, which results in reduced neuronal excitability and neurotransmitter release .

Pharmacokinetics

- Bioavailability : Approximately 50% when administered intravenously.

- Protein Binding : About 92% bound to plasma proteins.

- Half-Life : Ranges from 90 to 111 minutes.

- Onset of Action : Rapid, typically within 1-2 minutes post-administration.

- Duration of Action : Approximately 15 minutes, making it suitable for short surgical procedures .

Clinical Applications

Alfentanil is primarily used in the following contexts:

- Anesthesia : It serves as an adjunct during surgical procedures, providing rapid pain relief.

- Sedation : Used in conjunction with other anesthetics for deep sedation during procedures like endoscopic retrograde cholangiopancreatography (ERCP) and extracorporeal membrane oxygenation (ECMO) procedures .

Comparative Effectiveness Studies

- Barker et al. Study :

- Eberl et al. Trial :

Analytical Chemistry Study

- Wang et al. Research :

Adverse Effects and Safety Profile

Alfentanil's side effects are similar to those of other opioids but may include:

- Respiratory depression, which can be severe.

- Cardiovascular effects such as bradycardia and hypotension.

- Other common adverse reactions include nausea, dizziness, and sedation .

Adverse Drug Reactions Table

| System/Organ Class | Adverse Reaction | Frequency (%) |

|---|---|---|

| Nervous System | Dizziness | 2.4 |

| Sedation | 1.5 | |

| Respiratory | Apnea | 8.6 |

| Gastrointestinal | Nausea | Variable |

| Cardiac | Bradycardia | 5.4 |

| Tachycardia | 1.0 |

Propiedades

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORHZJDCHLLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048927 | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69049-06-5 | |

| Record name | Alfentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.